2-Chloro-6-fluoro-3-(trifluoromethyl)phenol
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Overview
Description
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, the compound can be synthesized by reacting 2-chloro-6-fluoro-3-(trifluoromethyl)benzene with a suitable hydroxylating agent under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the desired product. The use of environmentally friendly reagents and solvents is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form corresponding hydroquinones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s halogenated structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target proteins, leading to desired biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)phenol
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol is unique due to the specific arrangement of its halogen atoms and trifluoromethyl group on the phenol ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various chemical reactions and applications.
Biological Activity
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol is an aromatic compound notable for its unique combination of halogenated groups, which significantly influence its chemical behavior and potential applications in organic synthesis and medicinal chemistry. This compound's structure includes a phenolic backbone substituted with chlorine, fluorine, and trifluoromethyl groups, making it a subject of interest in pharmacological studies.
- Molecular Formula : C7H4ClF3O
- Molecular Weight : 202.56 g/mol
- IUPAC Name : this compound
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit significant pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, contributing to the effectiveness of pharmaceutical agents derived from such compounds. Halogenated phenols are frequently studied for their antimicrobial and anti-inflammatory activities.
Pharmacological Insights
Research indicates that the presence of trifluoromethyl groups can increase the potency of compounds in various biological assays. For instance, studies on related compounds have shown that the incorporation of trifluoromethyl groups can enhance the inhibition of serotonin uptake by sixfold compared to non-fluorinated analogs . This suggests that this compound may possess similar enhancements in biological activity.
Antimicrobial Activity
Halogenated phenols are well-documented for their antimicrobial properties. Although direct studies on this compound are sparse, its structural analogs have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
- Inhibition Studies : A study on a related compound demonstrated significant inhibition of cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values indicated potent activity at low concentrations, suggesting that similar mechanisms could be explored for this compound .
- Docking Studies : Computational docking studies have suggested that compounds with trifluoromethyl groups can effectively bind to key targets involved in cancer progression, such as matrix metalloproteinases (MMPs). These findings point to the potential of this compound as a candidate for further investigation in anticancer therapies .
Potential Applications
The unique electronic properties imparted by the chlorine and trifluoromethyl substituents make this compound attractive for:
- Medicinal Chemistry : As a scaffold for developing novel therapeutic agents.
- Organic Synthesis : Due to its reactivity patterns, it can serve as a precursor for more complex molecules.
Properties
Molecular Formula |
C7H3ClF4O |
---|---|
Molecular Weight |
214.54 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3ClF4O/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2,13H |
InChI Key |
ZOFBWMVVIDDWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)O)F |
Origin of Product |
United States |
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